3-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide - 6436-23-3

3-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide

Catalog Number: EVT-3812894
CAS Number: 6436-23-3
Molecular Formula: C23H19N3O3S
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-¿4-[2-(Benzoxazol-2-ylmethylamino)ethoxy]phenyl¿-(2S)-((2-benzoylph enyl)amino)propionic acid

Compound Description: 3-¿4-[2-(Benzoxazol-2-ylmethylamino)ethoxy]phenyl¿-(2S)-((2-benzoylph enyl)amino)propionic acid (Compound 1) is a peroxisome proliferator-activated receptor gamma (PPARγ) agonist that displays antidiabetic activity in rodent models of type 2 diabetes.

Relevance: While not structurally identical, Compound 1 shares some key chemical features with 3-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide. Both compounds contain a benzoxazole moiety, and both feature a substituted benzamide group. The presence of these common elements suggests that Compound 1 is structurally related to the target compound and might provide insights into potential biological activities or structure-activity relationships.

(2S)-((2-benzoylphenyl)amino)-3-¿4-[2-(5-methyl-2-phenyloxazol-4-yl)e thoxy]phenyl¿propionic acid

Compound Description: Similar to Compound 1, (2S)-((2-benzoylphenyl)amino)-3-¿4-[2-(5-methyl-2-phenyloxazol-4-yl)e thoxy]phenyl¿propionic acid (Compound 2) is also a PPARγ agonist with antidiabetic activity in rodent models of type 2 diabetes.

Relevance: Despite structural differences, Compound 2 exhibits similarities to 3-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide. Both contain a phenyl-substituted heterocyclic ring system (benzoxazole in the target compound and oxazole in Compound 2), and both have a benzamide group. These common features suggest a structural relationship and potential for shared biological activities or structure-activity relationships with the target compound.

(S)-2-(1-carboxy-2-¿4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phen yl¿ ethylamino)benzoic acid methyl ester

Compound Description: (S)-2-(1-carboxy-2-¿4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phen yl¿ ethylamino)benzoic acid methyl ester (Compound 63) is an anthranilic acid ester analogue of Compounds 1 and 2. It displays high binding affinity for human PPARγ and robust activity in an in vitro murine lipogenesis functional assay, indicating its potential as a PPARγ agonist.

Relevance: Although not a direct structural analogue, Compound 63 shares features with 3-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide, including a substituted benzamide group and a phenyl-substituted heterocycle (oxazole in Compound 63 and benzoxazole in the target compound). These shared elements highlight a structural relationship and the possibility of similar biological activities or SAR patterns between the two compounds.

N-[2-[[(3S,4S)-1-E4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide

Compound Description: N-[2-[[(3S,4S)-1-E4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide (INCB3344) is a selective CCR2 antagonist. It has shown efficacy in reversing the upregulated expression of proinflammatory markers and ERK1/2 pathway activation in the dorsal horn spinal cord of neuropathic pain animal models. [, ]

Relevance: Although structurally distinct, INCB3344 shares the presence of a substituted benzamide group with 3-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide. This common feature suggests a potential connection in their chemical reactivity and pharmacological profiles. Furthermore, understanding the structure-activity relationship of INCB3344 as a CCR2 antagonist could provide valuable insights into the design and development of related compounds, including the target compound. [, ]

3-[(5-methyl-1,3-benzoxazol-2-yl)amino]-2-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one

Compound Description: A series of 3-[(5-methyl-1,3-benzoxazol-2-yl)amino]-2-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one derivatives (Compounds 6a-n) were synthesized and evaluated for their antimicrobial and antioxidant activities. Several compounds, specifically 6b, 6c, 6e, 6j, 6m, and 6n, exhibited potent antimicrobial properties.

Relevance: These 3-[(5-methyl-1,3-benzoxazol-2-yl)amino]-2-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one derivatives are structurally related to 3-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide, sharing a benzoxazole core with a phenyl substituent at the 2-position. This structural similarity suggests that these compounds may provide information regarding the structure-activity relationships of the target compound, particularly in the context of antimicrobial and antioxidant activity.

1,4-dimethyl-3-phenyl-pyrazolo(3,4-c)isoquinolin-5-one

Compound Description: 1,4-dimethyl-3-phenyl-pyrazolo(3,4-c)isoquinolin-5-one (Compound 4) is a pyrazolo(3,4-c)isoquinoline derivative formed during the transformation of a diazonium salt derived from 2-amino-N-methyl-N-(1-phenyl-3-methylpyrazol-5-yl)benzamide.

Relevance: The study investigating the formation of Compound 4 involves a pyrazole-containing starting material, which is structurally related to the benzoxazole moiety in 3-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide. The insights gained from this research, particularly regarding the reactivity of the diazonium salt and the formation of heterocyclic systems, might be relevant to understanding the chemical behavior and potential synthetic pathways for the target compound.

7,9-dimethyldibenzo(e,g)pyrazolo(1,5-a)(1,3)diazocin-10(9H)-one

Compound Description: 7,9-dimethyldibenzo(e,g)pyrazolo(1,5-a)(1,3)diazocin-10(9H)-one (Compound 12) is a novel dibenzo(e,g)pyrazolo(1,5-a)(1,3)diazocine derivative formed alongside Compound 4 during the transformation of the aforementioned diazonium salt.

Relevance: Similar to Compound 4, the study describing the formation of Compound 12 involves a pyrazole-containing starting material. The structural similarity between pyrazole and benzoxazole, coupled with the shared benzamide motif in the starting material and the target compound, makes this research pertinent to understanding potential chemical transformations and structural analogs of 3-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide.

N-(1-phenyl-3-methylpyrazol-5-yl)-2-fluorobenzamide

Compound Description: N-(1-phenyl-3-methylpyrazol-5-yl)-2-fluorobenzamide (Compound 17) is a product isolated during the decomposition of the diazonium salt derived from 2-amino-N-methyl-N-(1-phenyl-3-methylpyrazol-5-yl)benzamide.

Relevance: This compound, similar to Compounds 4 and 12, is derived from a pyrazole-containing starting material that features a benzamide group. The shared benzamide motif, combined with the structural similarity between pyrazole and benzoxazole, suggests a potential connection in their chemical behavior and synthetic accessibility. The investigation of Compound 17's formation may provide valuable information for understanding the reactivity and synthetic possibilities of 3-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide.

Properties

CAS Number

6436-23-3

Product Name

3-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide

IUPAC Name

3-ethoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C23H19N3O3S/c1-2-28-18-10-6-9-16(13-18)21(27)26-23(30)24-17-11-12-20-19(14-17)25-22(29-20)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H2,24,26,27,30)

InChI Key

OILNJMAPBRMRMR-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.